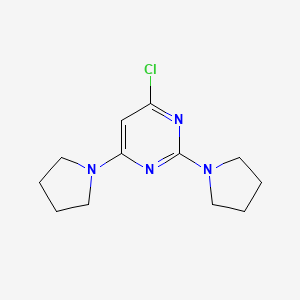

4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Chemical Research

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry. google.comresearchgate.netmdpi.comnih.gov Its derivatives are fundamental components of life, forming the nucleobases uracil, thymine, and cytosine in DNA and RNA. mdpi.com This biological ubiquity has inspired extensive research, establishing the pyrimidine scaffold as a "privileged structure" in drug discovery. The versatility of the pyrimidine skeleton allows for structural modifications at multiple positions, enabling the synthesis of large libraries of compounds for biological screening. google.com Consequently, pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating activities such as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. google.comresearchgate.netnih.gov The continued exploration of novel pyrimidine-based compounds remains a highly active and promising area of contemporary chemical research. nih.gov

Contextualization of 4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine within Heterocyclic Chemistry

Within the vast family of pyrimidine derivatives lies this compound. This molecule is a synthetically derived heterocycle, characterized by a central pyrimidine ring substituted with two pyrrolidine (B122466) rings at positions 2 and 6, and a chlorine atom at position 4. The pyrrolidine ring itself is a valuable scaffold in drug discovery, known for its ability to introduce three-dimensional complexity and favorable physicochemical properties into molecules. nih.gov

The chemical identity and properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₇ClN₄ |

| Molecular Weight | 252.74 g/mol |

| CAS Number | 111669-15-9 |

| Synonyms | 4-chloro-2,6-bis(pyrrolidin-1-yl)pyrimidine |

Data sourced from PubChem. acs.org

From a synthetic standpoint, this compound is an important intermediate. Its preparation has been documented in process chemistry research, highlighting its role as a building block for more complex molecules. chemicalbook.com The key to its utility lies in the chloro-substituent at the 4-position of the pyrimidine ring. This chlorine atom activates the position for nucleophilic aromatic substitution (SNAr) reactions, a fundamental transformation in heterocyclic chemistry. google.com This reactivity allows for the controlled introduction of a wide variety of other functional groups, making it a versatile precursor in multi-step synthetic pathways.

Current Research Landscape and Strategic Avenues for this compound

The current body of research primarily positions this compound not as an end-product with direct biological application, but as a valuable chemical intermediate. Its documented synthesis within the context of organic process research underscores its utility as a stable, reactive building block for creating more elaborate molecular architectures. chemicalbook.com

The strategic avenues for this compound are therefore intrinsically linked to its synthetic potential. The primary strategy involves leveraging the reactive C4-chloro group for the development of novel pyrimidine derivatives. Future research efforts can be directed toward:

Library Synthesis: Utilizing the SNAr reactivity of the chloro group to react this compound with a diverse range of nucleophiles (e.g., amines, thiols, alcohols). This would generate a library of novel 2,4,6-trisubstituted pyrimidines with varied structural features.

Medicinal Chemistry Exploration: Screening the newly synthesized derivatives for a broad spectrum of biological activities. Given the well-established pharmacological profile of the pyrimidine scaffold, these new compounds could be investigated as potential anticancer agents, kinase inhibitors, or antimicrobial agents. researchgate.netnih.gov The exploration of structure-activity relationships (SAR) within these libraries could lead to the identification of potent and selective lead compounds for drug development programs.

In essence, the strategic importance of this compound lies in its role as a gateway molecule, enabling chemists to readily access a diverse chemical space of complex pyrimidine derivatives with high potential for therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,6-dipyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN4/c13-10-9-11(16-5-1-2-6-16)15-12(14-10)17-7-3-4-8-17/h9H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFYAIHAKSPWOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC(=N2)N3CCCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Insights of 4 Chloro 2,6 Di Pyrrolidin 1 Yl Pyrimidine

Fundamental Mechanisms Governing Reactivity

The chemical behavior of 4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine is dictated by the inherent electronic properties of the pyrimidine (B1678525) core, modified by its three substituents.

Role of Electronic and Steric Factors on Pyrimidine Reactivity

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. stackexchange.comthieme-connect.de These nitrogen atoms exert strong negative inductive (-I) and mesomeric (-M) effects, which significantly reduce the electron density of the ring, particularly at the C-2, C-4, and C-6 positions. stackexchange.com This inherent electron deficiency makes the pyrimidine ring highly susceptible to nucleophilic aromatic substitution (SNAr), a critical reaction pathway for its functionalization. stackexchange.comnih.govresearchgate.net

In nucleophilic substitution reactions involving 2,4-dichloropyrimidine, the C-4 position is generally more reactive than the C-2 position. stackexchange.com This regioselectivity can be rationalized by frontier molecular orbital (FMO) theory, which indicates that the lowest unoccupied molecular orbital (LUMO) has a larger coefficient at the C-4 carbon, making it more electrophilic. stackexchange.com Furthermore, the anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack at C-4 is more effectively stabilized by resonance. stackexchange.com An additional factor could be the electrostatic repulsion between the lone pairs of the ring nitrogen atoms and the incoming nucleophile, which is expected to be more pronounced at the C-2 position, situated between both nitrogens. stackexchange.com

In the specific case of this compound, the electronic landscape is further modulated. The two pyrrolidinyl groups at the C-2 and C-6 positions act as electron-donating groups through resonance, feeding electron density into the pyrimidine ring. This effect partially counteracts the electron-withdrawing nature of the ring nitrogens, thereby deactivating the ring towards nucleophilic attack compared to a simple chloropyrimidine. Despite this deactivation, the chloro-substituent at the C-4 position remains a viable leaving group, allowing for SNAr reactions to occur, albeit potentially under more forcing conditions.

Sterically, the two pyrrolidinyl groups at C-2 and C-6 flank the reactive C-4 position. This arrangement imposes significant steric hindrance, which can influence the trajectory of the approaching nucleophile and may affect reaction rates, particularly with bulky reagents.

Catalysis in Pyrimidine Transformations

Transition-metal catalysis is indispensable for a broad range of pyrimidine modifications, especially for the formation of carbon-carbon and carbon-nitrogen bonds. acs.orgnih.gov Palladium-based catalysts are preeminent in this field, enabling key transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. nih.govmdpi.comnih.govmdpi.com

Suzuki-Miyaura Coupling: This reaction typically employs a palladium(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, in conjunction with a phosphine (B1218219) ligand like P(t-Bu)₃ and a base (e.g., K₂CO₃, Cs₂CO₃, KF) in an anhydrous solvent like THF or dioxane. acs.orgmdpi.comnih.govmdpi.com

Sonogashira Coupling: The classic Sonogashira reaction involves a palladium(0) catalyst and a copper(I) cocatalyst (e.g., CuI) with an amine base. libretexts.orgwikipedia.orgorganic-chemistry.org Given that the reactivity of halo-heteroarenes follows the trend I > Br > Cl, the coupling of chloropyrimidines may require optimized catalysts or harsher conditions. wikipedia.org

Buchwald-Hartwig Amination: For the formation of C-N bonds with less nucleophilic amines or to overcome the deactivating effect of existing amino substituents, palladium-catalyzed amination is often the method of choice. nih.gov

Comprehensive Reactivity Profile with Nucleophilic Reagents

The C4-chloro atom in this compound is the primary site for nucleophilic displacement, enabling the synthesis of a diverse array of 2,4,6-trisubstituted pyrimidines.

Amine-Mediated Substitutions and Amination Patterns

The reaction of this compound with primary or secondary amines proceeds via a nucleophilic aromatic substitution mechanism to yield 4-amino-2,6-di(pyrrolidin-1-yl)pyrimidine derivatives. researchgate.netnih.gov Due to the deactivating effect of the two existing pyrrolidinyl groups, these reactions may require elevated temperatures or catalysis. nih.gov While highly nucleophilic aliphatic amines might react under thermal conditions, less reactive aromatic amines or hindered amines often necessitate palladium catalysis to achieve efficient conversion. nih.govnih.gov

| Substrate | Amine Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 4,6-Dichloropyrimidine | Adamantylalkylamines | K₂CO₃, DMF, 140 °C | 4-Alkylamino-6-chloropyrimidine | nih.gov |

| 4-Amino-6-chloropyrimidine | Adamantylalkylamines | Pd(0)/Josiphos catalyst, Base | 4,6-Bis(alkylamino)pyrimidine | nih.gov |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | HCl (cat.), Water, 80 °C | 4-Anilino-7H-pyrrolo[2,3-d]pyrimidine | nih.govacs.org |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aliphatic/Benzylic amines | Water, 80-100 °C (no acid) | 4-(Alkyl/Benzyl)amino-7H-pyrrolo[2,3-d]pyrimidine | nih.gov |

Oxygen and Sulfur Nucleophile Reactivity

Oxygen and sulfur nucleophiles readily displace the C4-chloro substituent. Reactions with alkoxides (e.g., sodium methoxide) or phenoxides lead to the formation of the corresponding 4-alkoxy- or 4-aryloxy-2,6-di(pyrrolidin-1-yl)pyrimidines. rsc.org Similarly, treatment with thiolates, such as sodium thiophenoxide, yields 4-thioether derivatives. rsc.org These SNAr reactions are fundamental for introducing O- and S-based functional groups onto the pyrimidine core. In some instances, unexpected C-O bond formation has been observed during palladium-catalyzed cross-coupling reactions when using non-degassed solvents, highlighting the propensity for reaction with oxygen nucleophiles that can be generated in situ. researchgate.net

| Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | Not specified | 4-Phenoxy derivative | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium thiophenoxide | Not specified | 4-Thiophenoxy derivative | rsc.org |

| 5-(β-Chlorovinyl)sulfonyl-pyrimidine | n-PrSH | Not specified | β-(Propylthio)vinyl sulfonyl pyrimidine | nih.gov |

| 4-Chlorothieno[2,3-d]pyrimidine | p-Methoxyphenol (formed in situ) | Pd catalyst, K₂CO₃, Dioxane/H₂O (not degassed) | 4-(p-Methoxyphenoxy)thieno[2,3-d]pyrimidine | researchgate.net |

Carbon-Carbon Bond Formation Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds at the C-4 position of this compound.

Suzuki-Miyaura Coupling: The Suzuki reaction is highly effective for the arylation or vinylation of chloropyrimidines. acs.orgmdpi.comnih.gov Reacting this compound with an array of aryl- or heteroarylboronic acids under palladium catalysis provides access to a wide range of 4-aryl-2,6-di(pyrrolidin-1-yl)pyrimidines. acs.orgmdpi.com The efficiency of the coupling is dependent on the careful selection of the catalyst, ligand, base, and solvent system. acs.orgmdpi.com Microwave irradiation can often be used to accelerate these transformations. mdpi.com

| Substrate | Coupling Partner | Catalytic System | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|---|

| Resin-supported chloropyrimidine | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 °C, 18-22 h | acs.orgnih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 °C | mdpi.com |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Microwave, 100 °C, 15 min | mdpi.com |

Sonogashira Coupling: This reaction facilitates the introduction of alkyne moieties through the coupling of a terminal alkyne with the C4-Cl bond. libretexts.orgwikipedia.org The standard Sonogashira protocol utilizes a dual catalytic system of palladium and copper(I) iodide in the presence of an amine base. wikipedia.orgorganic-chemistry.org Given the lower reactivity of the C-Cl bond, specific ligands or elevated temperatures may be necessary to achieve high yields. wikipedia.orgnih.gov This method allows for the synthesis of 4-alkynyl-2,6-di(pyrrolidin-1-yl)pyrimidines, which are versatile precursors for further chemical transformations.

| Halide Type | Alkyne | Catalytic System | Base | Solvent | General Conditions | Reference |

|---|---|---|---|---|---|---|

| Aryl/Vinyl Halide (I, Br, Cl) | Terminal Alkyne | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Cu(I) cocatalyst (e.g., CuI) | Amine (e.g., Et₃N, piperidine) | THF, DMF | Room temp. to reflux | libretexts.orgwikipedia.org |

| Aryl Bromide | Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl (Copper-free) | TMP | DMSO | Room temp. | nih.gov |

Advanced Derivatization and Functional Group Interconversion Strategies

Advanced derivatization of this compound primarily revolves around the transformation of the C4-chloro substituent. The pyrrolidinyl groups and the pyrimidine core offer additional, albeit less explored, avenues for structural modification.

The chloro substituent at the C4 position of the pyrimidine ring is an excellent leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for the derivatization of this scaffold. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the chloro position towards nucleophilic attack. The two pyrrolidinyl groups, being electron-donating, may modulate this reactivity.

A variety of nucleophiles can be employed to displace the chloride, leading to a diverse array of functionalized pyrimidines. Common transformations include:

Amination: Reaction with primary or secondary amines introduces new amino substituents at the C4 position. These reactions can be performed under thermal conditions or facilitated by acid catalysis. nih.govresearchgate.net For instance, reactions with various anilines can proceed in solvents like water or alcohols, sometimes promoted by acids such as HCl to enhance the reaction rate. nih.govresearchgate.net Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, offer a powerful alternative for forming C-N bonds with a broad range of amines under milder conditions. nih.gov

Alkoxylation and Thiolation: Alkoxides and thiolates can readily displace the chloro group to form the corresponding ethers and thioethers.

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions are instrumental in creating C-C bonds at the C4 position. These methodologies allow for the introduction of aryl, heteroaryl, alkyl, and alkynyl moieties.

Suzuki-Miyaura Coupling: This reaction, which couples the chloropyrimidine with boronic acids or their esters, is a highly effective method for introducing aryl and heteroaryl groups. tandfonline.comrsc.orgmdpi.comresearchgate.net The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. tandfonline.commdpi.comresearchgate.net

Sonogashira Coupling: This reaction introduces alkynyl groups by coupling the chloropyrimidine with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. researchgate.netumich.edubhu.ac.innih.gov

Other cross-coupling reactions such as Stille, Heck, and Negishi couplings could also be envisioned for the derivatization of the C4 position, although specific examples with this compound are not readily available in the literature.

The general reactivity for nucleophilic substitution on dichloropyrimidines often shows a preference for the C4 position over the C2 position. tandfonline.com This regioselectivity is attributed to the higher LUMO coefficient at the C4 carbon, making it more susceptible to nucleophilic attack.

Below is a representative table of potential chemical transformations at the C4 position of this compound based on general pyrimidine chemistry.

| Reaction Type | Reagents and Conditions | Product Type |

| Amination | R¹R²NH, base, heat or Pd catalyst | 4-Amino-2,6-di(pyrrolidin-1-yl)pyrimidine |

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, base | 4-Aryl-2,6-di(pyrrolidin-1-yl)pyrimidine |

| Sonogashira Coupling | R-C≡CH, Pd catalyst, Cu(I) | 4-Alkynyl-2,6-di(pyrrolidin-1-yl)pyrimidine |

| Alkoxylation | R-OH, base | 4-Alkoxy-2,6-di(pyrrolidin-1-yl)pyrimidine |

| Thiolation | R-SH, base | 4-Thioether-2,6-di(pyrrolidin-1-yl)pyrimidine |

While the primary focus of derivatization is often the chloro position, the pyrrolidinyl substituents at C2 and C6 also present opportunities for chemical modification. However, specific literature detailing such transformations on this compound is scarce. In principle, reactions targeting the pyrrolidine (B122466) rings could include:

Oxidation: Oxidation of the pyrrolidine rings could lead to the formation of corresponding lactams or other oxidized species.

Ring Opening: Under certain conditions, the pyrrolidine rings could undergo cleavage.

Substitution on the Pyrrolidine Ring: Functionalization of the pyrrolidine rings themselves, for instance, through C-H activation, would offer another layer of structural diversity.

It is important to note that these transformations would need to be chemoselective to avoid competing reactions at the more reactive C4-chloro position.

Modification of the central pyrimidine ring or rearrangements of the entire molecular scaffold of this compound are advanced synthetic strategies that could lead to novel heterocyclic systems. General pyrimidine chemistry includes several types of rearrangement reactions, such as the Dimroth rearrangement, which typically involves the opening and closing of the heterocyclic ring to yield an isomeric structure. However, there is no specific information in the reviewed literature describing such ring modifications or scaffolding rearrangements for this compound.

Computational Chemistry and Theoretical Studies of Reaction Energetics and Intermediates

Computational chemistry provides powerful tools for understanding the reactivity and mechanistic details of chemical reactions. For this compound, theoretical studies could offer valuable insights into its derivatization.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure, geometry, and energetics of molecules and transition states. For this compound, DFT calculations could be employed to:

Analyze the ground state properties: This includes determining the molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). The energies and shapes of these orbitals are key to understanding the molecule's reactivity, particularly the susceptibility of the C4 position to nucleophilic attack.

Model reaction pathways: DFT can be used to map the potential energy surface for reactions such as nucleophilic aromatic substitution. This would involve locating the transition state structures and calculating the activation energies, providing a quantitative measure of the reaction's feasibility.

Explain regioselectivity: In cases where multiple reactive sites exist, DFT can help rationalize the observed regioselectivity by comparing the activation barriers for attack at different positions.

While DFT studies have been conducted on various pyrimidine derivatives to understand their reaction mechanisms, no specific DFT calculations for this compound were found in the searched literature.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. For this compound, MD simulations could be used to:

Study solvent effects: The behavior of the molecule in different solvents can be simulated to understand how the solvent influences its conformation and the energetics of reactions.

Similar to DFT studies, there is a lack of specific molecular dynamics simulations for this compound in the available scientific literature.

Strategic Applications of 4 Chloro 2,6 Di Pyrrolidin 1 Yl Pyrimidine As a Molecular Scaffold

Versatility as a Building Block in Complex Chemical Synthesis

The inherent reactivity of the C4-chloro group makes 4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine an attractive starting material for creating more elaborate molecules. This versatility allows chemists to use it as a foundational piece in multi-step syntheses, leading to compounds with diverse and complex structures.

The synthesis of annulated (fused-ring) pyrimidine (B1678525) systems such as pyrrolo[2,3-d]pyrimidines and pyrazolo[1,5-a]pyrimidines is a significant area of heterocyclic chemistry, as these scaffolds are present in numerous bioactive compounds. nih.govmdpi.com Synthetic strategies to create these fused systems often involve intramolecular or intermolecular cyclization reactions, typically starting from appropriately substituted pyrimidine precursors. nih.govscielo.org.mx While the 4-chloro position of a pyrimidine is a logical anchor point for building such fused rings, the direct application of this compound as a starting material for the construction of pyrrolo[2,3-d]pyrimidines or pyrazolo[1,5-a]pyrimidines is not extensively documented in readily available scientific literature. Methodologies for creating these specific annulated systems often utilize different pyrimidine precursors, such as 6-amino-uracils or 5-amino-pyrazoles. ias.ac.innih.gov

A well-documented application of this compound is in the synthesis of hybrid heterocyclic architectures, particularly pyrimidine-piperazine conjugates. The reactive chlorine atom is readily displaced by the nucleophilic secondary amine of a piperazine (B1678402) ring in a nucleophilic aromatic substitution (SNAr) reaction. This reaction serves as an efficient method to link the 2,6-di(pyrrolidin-1-yl)pyrimidine core to a piperazine moiety, which can be further functionalized.

This strategy was successfully employed in the synthesis of a series of potent inhibitors of inflammatory caspases. nih.gov In this work, this compound was reacted with various aryl-substituted piperazines to generate a library of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) derivatives. This approach highlights the utility of the title compound as a scaffold to create diverse molecular structures by varying the substituent on the newly introduced piperazine ring. nih.gov

Design and Development of Pharmacologically Relevant Pyrimidine Derivatives

The 2,6-di(pyrrolidin-1-yl)pyrimidine scaffold is a privileged structure in drug discovery, and the ability to easily modify it at the 4-position makes this compound a valuable tool for designing and developing new therapeutic agents.

The synthesis of pyrimidine-piperazine conjugates from this compound exemplifies the rational design of chemical probes to investigate biological targets. Researchers have identified the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold as a core structure for targeting inflammatory caspases, which are key enzymes in the immune response. nih.gov By systematically synthesizing a series of derivatives with different substitutions on the piperazine ring, they developed potent, pan-selective inhibitors of caspases-1, -4, and -5. These compounds serve as chemical probes to study the role of these enzymes in autoimmune and inflammatory diseases. nih.gov

The process of ligand discovery and optimization is central to drug development. The this compound scaffold facilitates this process. An initial hit compound can be identified, and its potency and selectivity can be optimized by creating a library of analogs. The synthesis of caspase inhibitors based on this scaffold demonstrates an effective optimization strategy. nih.gov Starting with the core pyrimidine-piperazine structure, modifications were made to the aryl group attached to the piperazine. This led to the discovery of ligands with low nanomolar inhibitory constants (Ki) and, in some cases, selectivity for specific caspases. For instance, the ethylbenzene (B125841) derivative was a potent pan-inhibitor, while other analogs showed a nearly 10-fold selectivity for caspase-5 over caspases-1 and -4. nih.gov This iterative process of synthesis and biological testing is a classic ligand optimization strategy.

Structure-Activity Relationship (SAR) Investigations in Pyrimidine-Based Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. The this compound scaffold provides an excellent platform for conducting systematic SAR investigations.

In the development of inflammatory caspase inhibitors, a detailed SAR study was conducted by varying the aryl substituent on the piperazine ring of the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine core. nih.gov The findings revealed key insights into the molecular features required for potent inhibition. For example, small, non-polar substituents on the phenyl ring of the piperazine moiety were found to be favorable. The position and nature of the substituent significantly impacted the inhibitory potency against caspases-1, -4, and -5. This systematic modification allowed for the mapping of the enzyme's active site and the identification of derivatives with optimized activity profiles. nih.gov

The table below summarizes the SAR findings for a selection of derivatives, illustrating how changes in the substituent on the piperazine ring affect their inhibitory activity (Ki) against inflammatory caspases. nih.gov

| Compound ID | Piperazine Ring Substituent (R) | Caspase-1 Ki (nM) | Caspase-4 Ki (nM) | Caspase-5 Ki (nM) |

| CK-1-41 | Ethylbenzene | 14 | 12 | 11 |

| Analog A | Phenyl | 57 | 42 | 41 |

| Analog B | 4-Fluorophenyl | 46 | 37 | 37 |

| Analog C | 4-Chlorophenyl | 42 | 30 | 30 |

| Analog D | 4-Methylphenyl | 32 | 26 | 25 |

| Analog E | 3-Methylphenyl | 29 | 24 | 22 |

| Analog F | 2-Methylphenyl | 27 | 22 | 20 |

Data sourced from a study on inflammatory caspase inhibitors. nih.gov

This SAR investigation demonstrates the strategic value of the this compound scaffold in medicinal chemistry, enabling the fine-tuning of molecular properties to achieve desired pharmacological effects. nih.gov

Elucidation of Molecular Determinants for Binding Affinity and Functional Selectivity

Molecular docking studies on similar diaminopyrimidine structures have shown that the amino groups can form crucial hydrogen bonds with the hinge region of kinase enzymes, a common binding motif for kinase inhibitors. For instance, in a study of pyrido[2,3-d]pyrimidine (B1209978) tyrosine kinase inhibitors, the amino group at the 2-position was found to be a key interacting moiety. nih.gov While this compound features tertiary amines, the nitrogen atoms of the pyrrolidine (B122466) rings can still play a role in forming favorable interactions within a binding pocket.

The chloro group at the 4-position is an electron-withdrawing group, which can influence the electronic distribution of the pyrimidine ring and thereby modulate its binding properties. More importantly, it serves as a reactive handle for further chemical modifications, allowing for the introduction of a wide array of functional groups to probe for additional binding interactions and enhance selectivity.

Impact of Structural Modifications on Modulator Efficacy

The efficacy of a modulator derived from the this compound scaffold is highly dependent on the nature of the substituents. The pyrrolidine rings themselves can be modified to explore the impact on biological activity. For example, the introduction of substituents on the pyrrolidine rings can alter their steric bulk and electronic properties, leading to changes in binding affinity and selectivity. Structure-activity relationship (SAR) studies on pyrrolidine-containing compounds have demonstrated that even subtle changes, such as the stereochemistry of substituents on the pyrrolidine ring, can have a profound impact on their biological profile. nih.gov

The chlorine atom at the C4 position is a key site for synthetic elaboration. Nucleophilic substitution of this chlorine with various amines, alcohols, or thiols can lead to the generation of a diverse library of compounds. This approach has been successfully employed in the development of numerous pyrimidine-based drugs. The choice of the nucleophile can significantly impact the modulator's efficacy by introducing new points of interaction with the target protein. For instance, introducing a group capable of forming a strong hydrogen bond or a specific hydrophobic interaction can dramatically increase potency.

Pyrimidine as a Privileged Pharmacophore in Drug Discovery Research

The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds, including natural products and synthetic drugs. nih.gov Its ability to serve as a versatile template for the construction of diverse molecular architectures has made it a cornerstone of modern drug discovery.

Strategies for Combinatorial Library Synthesis

The this compound scaffold is well-suited for the generation of combinatorial libraries. The reactivity of the C4-chloro group allows for a divergent synthetic approach, where a common intermediate is reacted with a variety of building blocks to produce a large number of structurally related compounds.

A common strategy involves the initial synthesis of the 2,6-di(pyrrolidin-1-yl)pyrimidin-4-ol, which can then be chlorinated to yield the 4-chloro derivative. This key intermediate can subsequently be subjected to parallel synthesis techniques, reacting with a library of amines, for example, in a multi-well plate format. This allows for the rapid generation of a large number of analogs for biological screening. The choice of building blocks can be guided by computational methods to maximize the diversity and drug-likeness of the library.

Table 1: Representative Synthetic Strategy for a Combinatorial Library

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2,4,6-Trichloropyrimidine (B138864), Pyrrolidine | Base, Solvent | This compound |

| 2 | This compound, Library of Amines (R-NH2) | Base, Solvent, Heat | Library of 4-amino-2,6-di(pyrrolidin-1-yl)pyrimidines |

High-Throughput Screening Applications for Novel Modulators

High-throughput screening (HTS) is a powerful tool in drug discovery for identifying hit compounds from large chemical libraries. nih.gov Libraries of compounds based on the this compound scaffold can be screened against a wide range of biological targets to identify novel modulators.

Given that many pyrimidine-based compounds are known to be kinase inhibitors, an HTS campaign could focus on a panel of kinases implicated in a particular disease area, such as oncology or inflammation. Cell-based assays or biochemical assays can be employed to measure the inhibitory activity of the compounds. Hits from the primary screen would then be subjected to secondary assays to confirm their activity and determine their selectivity and mechanism of action.

For example, a library of 4-substituted-2,6-di(pyrrolidin-1-yl)pyrimidines could be screened for activity against a panel of tyrosine kinases. The data from the screen could then be used to build a structure-activity relationship model, guiding the design of more potent and selective inhibitors.

Table 2: Example of a High-Throughput Screening Cascade

| Stage | Assay Type | Purpose |

| Primary Screen | Biochemical Kinase Assay (e.g., TR-FRET) | Identify initial hits from the library that inhibit the target kinase. |

| Secondary Screen | Cell-based Assay (e.g., Cell Proliferation Assay) | Confirm the activity of hits in a cellular context and assess cytotoxicity. |

| Selectivity Profiling | Kinase Panel Screening | Determine the selectivity of confirmed hits against a broad range of kinases. |

| Lead Optimization | Structure-Activity Relationship (SAR) Studies | Synthesize and test new analogs to improve potency, selectivity, and pharmacokinetic properties. |

Advanced Spectroscopic and Analytical Characterization of 4 Chloro 2,6 Di Pyrrolidin 1 Yl Pyrimidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary insights into the molecular structure. For 4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine (B122466) rings and the pyrimidine (B1678525) core. The pyrrolidinyl protons would typically appear as multiplets in the aliphatic region, while the lone proton on the pyrimidine ring would resonate in the aromatic region. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the carbon atoms of both the heterocyclic systems.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for definitive structural assignment. sdsu.edu A COSY spectrum would reveal the coupling relationships between adjacent protons within the pyrrolidine rings. An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal. The HMBC spectrum provides crucial information about long-range (2-3 bond) correlations between protons and carbons, which is instrumental in confirming the connectivity between the pyrrolidine substituents and the pyrimidine ring.

Illustrative ¹H and ¹³C NMR Data for this compound:

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine-H | ~5.5 - 6.0 | ~95 - 100 | s |

| Pyrrolidine-CH₂ (adjacent to N) | ~3.4 - 3.6 | ~45 - 50 | t |

| Pyrrolidine-CH₂ (β to N) | ~1.8 - 2.0 | ~25 - 30 | m |

| Pyrimidine-C (C-Cl) | - | ~155 - 160 | - |

| Pyrimidine-C (C-N) | - | ~160 - 165 | - |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Quantitative NMR (qNMR) is a powerful analytical technique for determining the purity of a compound without the need for a specific reference standard of the analyte itself. By integrating the signal of the analyte against a certified internal standard of known concentration, the absolute purity of this compound can be accurately determined. The method relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. For accurate qNMR analysis, specific protons of the target molecule that are well-resolved from other signals and the internal standard are selected for integration.

High-Performance Mass Spectrometry (MS)

Mass spectrometry is a vital analytical tool that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The expected monoisotopic mass for C₁₂H₁₇ClN₄ is approximately 252.1142 g/mol . nih.gov The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M+) and the M+2 peak in a roughly 3:1 ratio.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. The subsequent fragmentation pattern provides a "fingerprint" of the molecule. For this compound, common fragmentation pathways would likely involve the loss of the chlorine atom, cleavage of the pyrrolidine rings, and fragmentation of the pyrimidine core.

Expected Fragmentation Pattern:

| m/z | Fragment |

| 252/254 | [M]⁺ (Molecular ion) |

| 217 | [M-Cl]⁺ |

| 182 | [M-C₄H₈N]⁺ |

| 112 | [Pyrimidine core fragment]⁺ |

Hyphenated techniques that couple chromatography with mass spectrometry are essential for the analysis of complex mixtures and for assessing the purity of a compound. ijprajournal.com

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for separating this compound from impurities and degradation products. The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification.

GC-MS (Gas Chromatography-Mass Spectrometry): For volatile and thermally stable derivatives, GC-MS can be employed. The sample is vaporized and separated in a gas chromatograph before being analyzed by the mass spectrometer.

UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry): UPLC offers higher resolution and faster analysis times compared to conventional HPLC, making it an excellent choice for high-throughput purity profiling and the detection of trace impurities.

These techniques are crucial for identifying and quantifying any byproducts from the synthesis or degradation of this compound, ensuring the quality and integrity of the compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the various functional groups. Key expected absorptions include C-H stretching vibrations from the pyrrolidine rings, C=C and C=N stretching vibrations from the pyrimidine ring, and a characteristic C-Cl stretching vibration.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The pyrimidine ring vibrations are often strong in the Raman spectrum. The symmetric vibrations of the molecule are typically more Raman active.

Predicted Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Assignment |

| 3100-2800 | C-H stretching (aliphatic) |

| 1600-1500 | C=N and C=C stretching (pyrimidine ring) |

| 1450-1350 | CH₂ bending (pyrrolidine) |

| 1300-1200 | C-N stretching |

| 800-600 | C-Cl stretching |

The combined application of these advanced spectroscopic and analytical techniques provides a robust and comprehensive characterization of this compound, confirming its structure, assessing its purity, and providing a detailed understanding of its molecular properties.

X-ray Diffraction (XRD) Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides an unambiguous proof of structure by mapping electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be calculated with high precision.

While a specific crystal structure for this compound is not available in the public domain, studies on related substituted pyrimidine structures demonstrate the power of this technique. For instance, XRD studies on other complex pyrimidine derivatives have been used to elucidate their binding modes within biological targets, providing crucial insights for structure-activity relationship (SAR) analysis. nih.gov Such studies confirm the precise geometry and electronic properties that are essential for molecular recognition and interaction. nih.gov

The data obtained from an XRD experiment is comprehensive, defining the fundamental crystallographic parameters of the compound.

Table 1: Representative Crystallographic Data Obtainable from XRD Analysis This table illustrates the type of data generated from an XRD experiment; the values are hypothetical and serve as an example.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₁₂H₁₇ClN₄ |

| Formula Weight | The mass of one mole of the compound. | 252.75 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell edges. | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å |

| α, β, γ (°) | The angles of the unit cell. | α = 90°, β = 105.5°, γ = 90° |

| Volume (ų) | The volume of a single unit cell. | 925.4 ų |

| Z | The number of molecules per unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental XRD data. | 0.045 |

Advanced Chromatographic Separation Techniques (e.g., HPLC, UPLC, SFC) for Purification and Analytical Quantification

Chromatography is an indispensable tool for the separation, purification, and quantification of chemical compounds. For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Supercritical Fluid Chromatography (SFC) are powerful techniques used to ensure sample purity and to perform quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a cornerstone technique for the analysis of pyrimidine derivatives. researchgate.net This method is routinely used to monitor reaction progress, assess the purity of final products, and isolate compounds from complex mixtures. The separation is typically achieved using a nonpolar stationary phase (like C8 or C18 silica (B1680970) gel) and a polar mobile phase, often a mixture of water and acetonitrile (B52724) or methanol (B129727). researchgate.netsielc.com Modifiers such as formic acid or phosphoric acid may be added to the mobile phase to improve peak shape and resolution. sielc.com

Table 2: Typical HPLC Parameters for Analysis of Pyrimidine Derivatives

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 or C8 silica gel (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds based on their polarity. |

| Modifier | 0.1% Formic Acid or Phosphoric Acid | Improves peak shape and provides a consistent pH. sielc.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Temperature | Room Temperature or controlled (e.g., 25-40 °C) | Affects viscosity and separation efficiency. |

| Detection | UV-Vis Detector (e.g., at 254 nm) | Quantifies the compound based on its light absorbance. |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (<2 µm) to achieve much higher resolution, greater sensitivity, and significantly faster analysis times. nih.gov When coupled with mass spectrometry (UPLC-MS), it becomes a highly sensitive and specific tool for identifying and quantifying pyrimidine compounds, even at very low concentrations in complex matrices. nih.govcreative-proteomics.com Ion-pairing reversed-phase UPLC-MS/MS methods have been successfully developed for the sensitive and simultaneous analysis of numerous purine (B94841) and pyrimidine metabolites. nih.gov

Table 3: High-Sensitivity UPLC-MS Parameters for Pyrimidine Analysis

| Parameter | Typical Condition | Rationale |

|---|---|---|

| System | UPLC coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) | Provides high-resolution separation with definitive mass identification. creative-proteomics.com |

| Column | Sub-2 µm C18 (e.g., HSS T3) | Enables high efficiency and rapid separations. nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. creative-proteomics.com |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for gradient elution. creative-proteomics.com |

| Flow Rate | 0.3 - 0.5 mL/min | Optimized for small particle size columns. creative-proteomics.com |

| Column Temp. | 40 °C | Reduces mobile phase viscosity and improves efficiency. creative-proteomics.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes pyrimidine compounds for MS detection. creative-proteomics.com |

Supercritical Fluid Chromatography (SFC)

SFC is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. chromatographyonline.com It is increasingly recognized as a "green" alternative to normal-phase HPLC, drastically reducing the consumption of organic solvents. chromatographyonline.comnih.gov SFC offers several advantages, including high diffusivity, low viscosity, and consequently, very fast separations and column equilibration times. chromatographyonline.com The technique is highly effective for both analytical and preparative-scale purification of pharmaceutical compounds, including heterocyclic molecules. chromatographyonline.comamericanpharmaceuticalreview.com Following purification, the CO₂ evaporates, leaving the compound in a small amount of co-solvent, which significantly reduces dry-down times compared to HPLC. americanpharmaceuticalreview.comwaters.com SFC is also well-suited for the separation of chiral compounds. chromatographyonline.com

Table 4: General Parameters for Supercritical Fluid Chromatography (SFC)

| Parameter | Typical Condition | Significance |

|---|---|---|

| Primary Mobile Phase | Supercritical Carbon Dioxide (CO₂) | Environmentally friendly primary solvent. nih.gov |

| Co-solvent (Modifier) | Methanol or Ethanol | Modifies the polarity of the mobile phase to elute compounds. |

| Stationary Phase | Various, including Diol, 2-Ethyl Pyridine | Column chemistry is selected to achieve desired selectivity. nih.gov |

| Flow Rate | 2 - 5 mL/min (Analytical) | Higher flow rates are possible due to low mobile phase viscosity. |

| Back Pressure | 100 - 150 bar | Maintains the CO₂ in a supercritical state. |

| Temperature | 40 °C | Ensures supercritical conditions are met. |

| Detection | UV-Vis, Mass Spectrometry (MS) | Compatible with standard detection methods. americanpharmaceuticalreview.com |

Prospective Research Directions and Future Outlook

Innovation in Sustainable Pyrimidine (B1678525) Synthesis

The traditional synthesis of 4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine often relies on conventional methods that may involve hazardous reagents and generate significant waste. A common laboratory-scale synthesis involves the reaction of 2,4,6-trichloropyrimidine (B138864) with pyrrolidine (B122466). While effective, this approach presents challenges for sustainable, large-scale production. The future of pyrimidine synthesis is increasingly geared towards green chemistry principles, which aim to reduce the environmental impact of chemical processes.

Future research in the sustainable synthesis of this compound and related compounds is likely to focus on several key areas:

Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, offer a more atom-economical and efficient alternative to traditional multi-step syntheses. numberanalytics.com

Green Solvents and Catalysts: The use of environmentally benign solvents, such as water or bio-derived solvents, and reusable, non-toxic catalysts is a critical aspect of sustainable chemistry. gsconlinepress.comacs.org Research into catalytic systems that can facilitate the synthesis of substituted pyrimidines with high efficiency and selectivity is ongoing. googleapis.com

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. thieme.deprocurementresource.comresearchgate.netchemicalbook.com The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production methods.

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields in the synthesis of pyrimidine derivatives. rsc.orgnumberanalytics.comorganic-chemistry.org

| Synthesis Approach | Description | Potential Advantages for this compound Synthesis |

| Multicomponent Reactions | Multiple reactants combine in a single synthetic operation. numberanalytics.com | Increased efficiency, reduced waste, and simplified purification. |

| Green Catalysis | Utilization of environmentally friendly catalysts (e.g., biocatalysts, reusable solid catalysts). gsconlinepress.comacs.org | Reduced toxicity, easier catalyst separation, and potential for asymmetric synthesis. |

| Flow Chemistry | Reactions are performed in a continuous stream rather than in a batch. thieme.deprocurementresource.comresearchgate.netchemicalbook.com | Improved process control, enhanced safety, and easier scalability. |

| Microwave/Ultrasound | Use of microwave or ultrasonic irradiation to accelerate reactions. rsc.orgnumberanalytics.comorganic-chemistry.org | Shorter reaction times, higher yields, and milder reaction conditions. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical research, particularly in the realm of compound design and synthesis planning. creative-proteomics.comnih.govresearchgate.netgoogle.com For a molecule like this compound, which serves as a versatile building block, AI and ML can offer powerful tools to explore its potential and optimize its applications.

Key areas where AI and ML can be integrated include:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms can be used to predict the biological activity, physicochemical properties, and potential toxicity of derivatives of this compound. numberanalytics.comacs.orgnumberanalytics.com This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.

De Novo Drug Design: Generative models, such as deep conditional transformer neural networks, can be employed to design novel pyrimidine-based compounds with desired properties. rsc.org These models can learn the underlying patterns in chemical data to propose new molecular structures that are likely to be active against a specific biological target.

Retrosynthetic Analysis: AI-powered tools can assist in planning the synthesis of complex molecules by identifying optimal reaction pathways. nih.gov For derivatives of this compound, this could lead to the discovery of more efficient and cost-effective synthetic routes.

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize by-product formation.

The integration of these computational approaches can significantly accelerate the discovery and development of new materials and pharmaceuticals based on the this compound scaffold.

Elucidation of Novel Reactivity Patterns for Pyrimidine Scaffolds

The reactivity of the pyrimidine ring in this compound is influenced by the interplay of its constituent functional groups. The chlorine atom at the 4-position is a key site for nucleophilic aromatic substitution (SNAr), a common reaction for functionalizing chloropyrimidines. numberanalytics.comrsc.orgorganic-chemistry.org The electron-donating nature of the two pyrrolidinyl groups at the 2- and 6-positions is expected to modulate the electrophilicity of the pyrimidine ring, potentially influencing the rate and regioselectivity of such reactions.

Future research is poised to explore novel reactivity patterns of this and related pyrimidine scaffolds, including:

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov Investigating the utility of this compound in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, could lead to the synthesis of a diverse range of functionalized pyrimidines. The regioselectivity of these reactions, particularly at the C4 position, will be a key area of investigation.

C-H Activation: The direct functionalization of carbon-hydrogen bonds is a rapidly developing area of organic synthesis that offers a more atom-economical approach to modifying molecular scaffolds. numberanalytics.comfrontiersin.orggoogle.com Exploring the potential for C-H activation at the remaining C-H bond of the pyrimidine ring in this compound could open up new avenues for its derivatization. The directing-group ability of the existing substituents will play a crucial role in the feasibility and selectivity of such transformations.

Photoredox Catalysis: This emerging field utilizes visible light to initiate single-electron transfer processes, enabling novel and mild reaction pathways. researchgate.net The application of photoredox catalysis to reactions involving this compound could lead to the discovery of unprecedented transformations and the synthesis of unique molecular architectures.

Understanding and harnessing these novel reactivity patterns will be crucial for expanding the synthetic utility of this compound and unlocking its full potential as a versatile chemical building block.

Exploration of this compound in Emerging Chemical Technologies

The unique structural features of this compound make it a promising candidate for application in a variety of emerging chemical technologies. The pyrimidine core is a well-established pharmacophore, and its derivatives have found widespread use in medicinal chemistry and agrochemicals. gsconlinepress.comacs.orgprocurementresource.com

Potential areas for exploration include:

Medicinal Chemistry: As a versatile intermediate, this compound can be used to synthesize libraries of novel compounds for screening against a wide range of biological targets. gsconlinepress.com Its derivatives could be investigated for their potential as anticancer, antiviral, or anti-inflammatory agents.

Agrochemicals: Pyrimidine derivatives are known to exhibit herbicidal, fungicidal, and insecticidal properties. numberanalytics.comacs.orgfrontiersin.org The exploration of new derivatives of this compound could lead to the development of more effective and environmentally benign crop protection agents.

Materials Science: The nitrogen-rich pyrimidine ring can act as a ligand for metal ions, suggesting potential applications in the development of new catalysts or functional materials. The specific electronic properties imparted by the pyrrolidinyl and chloro substituents could be tuned to create materials with desired optical or electronic properties for use in organic light-emitting diodes (OLEDs) or as organic semiconductors.

Catalysis: The di(pyrrolidin-1-yl)pyrimidine moiety could be explored as a ligand scaffold in coordination chemistry and catalysis. The nitrogen atoms of the pyrimidine ring and the pyrrolidine substituents offer multiple potential coordination sites for metal centers.

The continued investigation of this compound in these and other emerging fields is likely to uncover new and valuable applications for this versatile molecule.

Addressing Challenges in Scale-Up and Industrial Applications

While this compound holds significant promise, its successful transition from a laboratory-scale reagent to an industrially relevant chemical presents several challenges. The economic viability and environmental impact of the manufacturing process are paramount for industrial applications.

Key challenges that need to be addressed include:

Cost-Effective Synthesis: The development of a scalable and cost-effective synthetic route is crucial. acs.org This involves optimizing reaction conditions, minimizing the use of expensive reagents and catalysts, and maximizing product yield and purity.

Process Safety and Hazard Management: A thorough evaluation of the potential hazards associated with the synthesis, handling, and storage of this compound and its intermediates is necessary to ensure safe industrial-scale production.

Purification and Waste Management: Efficient and environmentally friendly methods for product purification and waste disposal are essential. nih.gov The development of processes that minimize waste generation and allow for the recycling of solvents and catalysts will be a key focus.

Regulatory Compliance: The production and use of any chemical on an industrial scale are subject to stringent regulatory requirements. Ensuring compliance with all relevant health, safety, and environmental regulations is a critical aspect of the scale-up process.

Overcoming these challenges will require a multidisciplinary approach, integrating expertise in synthetic chemistry, chemical engineering, and process safety. The development of robust and sustainable manufacturing processes will be essential for realizing the full industrial potential of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine, and how can reaction efficiency be improved?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions, where pyrrolidine replaces chloro groups on a pyrimidine backbone. To enhance efficiency, use Design of Experiments (DOE) to optimize parameters like temperature, solvent polarity, and stoichiometry. For example, reaction path searches via quantum chemical calculations (e.g., density functional theory) can predict intermediate stability and transition states, reducing trial-and-error approaches .

- Safety : Conduct reactions in anhydrous conditions with inert atmospheres (e.g., nitrogen) to prevent hydrolysis. Use gloveboxes for moisture-sensitive steps and adhere to PPE protocols (gloves, goggles, lab coats) .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data inconsistencies be addressed?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns. For ambiguous peaks, employ 2D techniques like COSY or HSQC.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-Cl stretches near 550–600 cm).

Q. What safety protocols are critical when handling this compound?

- Handling : Work in a fume hood to avoid inhalation. Use chemically resistant gloves (e.g., nitrile) and avoid skin contact, as chloro-pyrimidines may cause irritation .

- Waste Disposal : Segregate halogenated waste and use licensed disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the reaction mechanism of pyrrolidine substitution on chloropyrimidines?

- Methodology :

- Reaction Path Search : Apply quantum mechanics/molecular mechanics (QM/MM) simulations to map energy landscapes. Tools like Gaussian or ORCA can identify intermediates and transition states .

- Kinetic Modeling : Use software such as COMSOL Multiphysics to simulate reaction rates under varying conditions (e.g., solvent effects, catalyst loading) .

Q. How should researchers design experiments to address contradictory catalytic activity data in cross-coupling reactions involving this compound?

- Methodology :

- Factorial Design : Test variables (e.g., catalyst type, temperature, ligand ratio) systematically using a factorial design to identify interactions affecting yield .

- Response Surface Methodology (RSM) : Optimize conditions using central composite designs to model non-linear relationships .

Q. What strategies mitigate decomposition risks during long-term storage or high-temperature reactions?

- Stability Studies :

- Accelerated Aging : Store samples at elevated temperatures (40–60°C) and monitor degradation via HPLC. Apply Arrhenius kinetics to predict shelf life .

- In Situ Monitoring : Use real-time IR or Raman spectroscopy to detect decomposition intermediates (e.g., HCl release) during reactions .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.